1-Chlorobuta-1,3-diene

Overview

Description

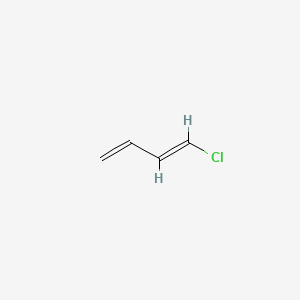

1-Chlorobuta-1,3-diene is an organic compound with the molecular formula C4H5Cl. It is a chlorinated derivative of 1,3-butadiene, a conjugated diene. This compound is of significant interest due to its reactivity and applications in various fields, including polymer chemistry and materials science .

Preparation Methods

1-Chlorobuta-1,3-diene can be synthesized through several methods. One common synthetic route involves the chlorination of 1,3-butadiene. This reaction typically occurs under controlled conditions to ensure the selective formation of this compound. Industrial production often employs free-radical chlorination, where chlorine gas is introduced to 1,3-butadiene in the presence of a radical initiator .

Chemical Reactions Analysis

1-Chlorobuta-1,3-diene undergoes various chemical reactions, including:

Polymerization: It can polymerize through radical or ionic mechanisms, forming polymers with different microstructures depending on the reaction conditions.

Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as diethyldithiocarbamate.

Addition Reactions: It can participate in addition reactions with electrophiles like hydrogen chloride, leading to products such as 1-chloro-2-butene.

Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chlorobuta-1,3-diene has several applications in scientific research:

Polymer Chemistry: It is used in the synthesis of polychloroprene, a type of synthetic rubber with excellent mechanical and chemical resistance properties.

Copolymerization: It is employed in the copolymerization with other monomers like styrene and 1,3-butadiene to produce materials with tailored properties.

Material Science: Its reactivity makes it a valuable compound for creating specialized materials with unique characteristics.

Mechanism of Action

The mechanism of action of 1-Chlorobuta-1,3-diene in polymerization involves the formation of radical intermediates that propagate the polymer chain. The chlorine atom can influence the reactivity and stability of these intermediates, affecting the overall polymerization process . In substitution reactions, the chlorine atom is replaced by nucleophiles, leading to the formation of new compounds with different functional groups .

Comparison with Similar Compounds

1-Chlorobuta-1,3-diene can be compared with other chlorinated dienes, such as:

2-Chloro-1,3-butadiene: Another chlorinated derivative with different reactivity and applications.

Chloroprene (2-chloro-1,3-butadiene): Widely used in the production of polychloroprene rubber.

Hexachloro-1,3-butadiene: Known for its use in industrial applications and its distinct chemical properties.

This compound is unique due to its specific reactivity patterns and the ability to form polymers with desirable properties for various applications.

Biological Activity

1-Chlorobuta-1,3-diene (CAS Number: 627-22-5) is an organic compound derived from 1,3-butadiene, characterized by the presence of a chlorine atom at the first position. This compound exhibits significant biological activity due to its reactive diene structure, which allows it to participate in various chemical reactions. Understanding its biological effects is crucial for evaluating its potential applications and risks in industrial and environmental contexts.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅Cl |

| Molecular Weight | 88.535 g/mol |

| Density | 0.935 g/cm³ |

| Boiling Point | 68 °C |

| Flash Point | Not available |

These properties contribute to its reactivity and potential applications in organic synthesis and polymer chemistry.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon metabolism. Similar to other chlorinated compounds, it can undergo metabolic activation via cytochrome P450 enzymes, leading to the formation of electrophilic species that can interact with cellular macromolecules, including DNA and proteins. This interaction can result in mutagenic effects and contribute to carcinogenicity.

Copolymerization Studies

A significant application of this compound lies in its use as a co-monomer in copolymerization processes. Research has shown that copolymers formed from this compound and styrene exhibit unique microstructures and properties. For example, a study reported that the copolymer contains approximately 60% I,4 structures and demonstrates enhanced reactivity due to the presence of allylic chlorine . This reactivity can be harnessed for developing materials with specific mechanical properties.

Epidemiological Studies

Epidemiological studies involving workers exposed to chloroprene have highlighted potential health risks associated with long-term exposure. These studies indicate an increased incidence of respiratory issues and tumors among exposed populations . Although direct data on this compound is sparse, the findings underscore the importance of monitoring exposure levels and implementing safety measures in industrial settings where such compounds are used.

Properties

IUPAC Name |

(1E)-1-chlorobuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl/c1-2-3-4-5/h2-4H,1H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPYTNCQOSFKGG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-22-5 | |

| Record name | 1-Chloro-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-chlorobuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.